EGFR Kinase Inhibitory Activity
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide exhibits quantifiable EGFR kinase inhibitory activity with an IC₅₀ value of 101.4 nM in a standard kinase assay [1]. This potency level, while modest, establishes a verifiable activity baseline that distinguishes it from structurally related pyrazole carboxamides lacking the 5-methoxy group, which typically show either no detectable EGFR activity or require significantly higher concentrations to achieve measurable inhibition [2]. The activity is attributed to the specific hydrogen-bonding network enabled by the combined 3-amino and 4-carboxamide functionalities in conjunction with the electron-donating 5-methoxy substituent, which collectively facilitate ATP-pocket engagement [2].
| Evidence Dimension | EGFR kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 101.4 nM |
| Comparator Or Baseline | 3-Amino-1H-pyrazole-4-carboxamide (unsubstituted at 5-position): No reported EGFR activity in comparable assays |
| Quantified Difference | Target compound shows measurable sub-micromolar EGFR inhibition; comparator lacks detectable activity |
| Conditions | In vitro kinase assay (enzymatic), as documented in EGFR Inhibitor Database |
Why This Matters
This quantifiable EGFR inhibitory activity provides a verifiable benchmark for researchers screening kinase-targeting scaffolds, enabling direct comparison with lead optimization candidates.
- [1] EGFR Inhibitor Database. Experimental Information Page for EGIN0000412 (3-Amino-5-methoxy-1H-pyrazole-4-carboxamide). IIIT-Delhi. PMID: 21353571. View Source
- [2] Kim M, Kim M, Yu H, et al. Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells. Bioorg Med Chem Lett. 2011. PMID: 21353571. View Source
